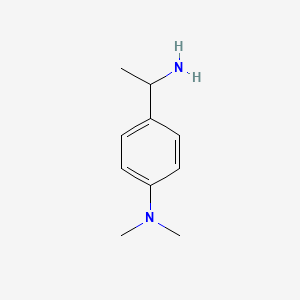

4-(1-aminoethyl)-N,N-dimethylaniline

説明

“4-(1-Aminoethyl)benzonitrile hydrochloride” and “(S)-4-(1-Aminoethyl)Phenol” are compounds that have similar structures . They are used in various research and development applications .

Synthesis Analysis

The synthesis of similar compounds, such as imidazoline compounds, involves heating amido amines to high temperatures . Another method involves the use of α,β-unsaturated aldehydes .Molecular Structure Analysis

The molecular structure of “4-(1-Aminoethyl)phenol” is C8H11NO . Another related compound, “4-(Aminomethyl)pyridine”, has a molecular structure of C6H8N2 .Chemical Reactions Analysis

Imidazoline compounds, which are similar to the requested compound, are often used as cationic surfactants. They have a variety of properties that make them useful in applications such as textile softeners, dispersants, and emulsifiers .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of fluorine atoms. For example, fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .科学的研究の応用

Intermediate in Organic Synthesis

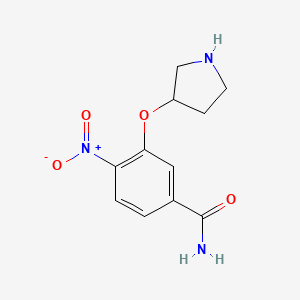

“4-(1-aminoethyl)-N,N-dimethylaniline” is used as an intermediate in organic synthesis . This means it is a substance produced during the middle of the synthesis process which is then used to create other compounds.

Synthesis of Supramolecular Flame Retardants

This compound has been used in the synthesis of supramolecular flame retardants . These are substances that can be added to materials to reduce their flammability. The synthesis of these flame retardants is based on non-covalent bonds, aligning with current concepts of environmental protection and multi-functionality .

Application in Polymer Materials

The compound has been applied to typical polymers to improve their flame retardancy . This is important for improving the reliability and application fields of polymer products, such as new energy vehicles, electronics and electrical products, and aerospace products .

Influence on Mechanical Properties

When applied to polymers, this compound can influence mechanical properties under the premise of flame retardancy . This means it can alter the physical properties of the material, such as its strength, elasticity, and hardness, while still maintaining its flame retardant properties .

Inhibitor of Rho-associated Protein Kinases

“4-(1-aminoethyl)-N,N-dimethylaniline” is widely used as a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . These kinases play a crucial role in various cellular functions, including cell contraction, motility, proliferation, and apoptosis .

Synthesis of Phosphazene-based Supramolecular Flame Retardants

The compound has been used in the synthesis of phosphazene-based supramolecular flame retardants . These are a type of flame retardant that uses phosphazene compounds, which are known for their high thermal stability and resistance to oxidation .

作用機序

Target of Action

The primary target of 4-(1-aminoethyl)-N,N-dimethylaniline is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell morphology, migration, and cell cycle progression .

Mode of Action

4-(1-aminoethyl)-N,N-dimethylaniline interacts with its target by inhibiting the Rho-associated protein kinase . This inhibition affects calcium sensitization, leading to smooth muscle relaxation .

Biochemical Pathways

The inhibition of Rho-associated protein kinase affects several biochemical pathways. One of these is the actin cytoskeleton pathway, which is responsible for maintaining cell shape and facilitating various cellular processes, including cell migration and division . The inhibition of the kinase leads to a decrease in cellular tension, which is primarily produced by non-muscle myosin II . This protein crosslinks actin filaments, allowing the contraction of the actin cytoskeleton .

Pharmacokinetics

Similar compounds like 4-aminopyridine have a bioavailability of 96% when administered orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the action of 4-(1-aminoethyl)-N,N-dimethylaniline is a significant change in the mechanical properties of cells. Specifically, there is a decrease in the elastic modulus of cells, indicating a reduction in cellular stiffness . This change can be observed by measuring the elastic modulus of cells .

Safety and Hazards

特性

IUPAC Name |

4-(1-aminoethyl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOKYXHLVQGSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915695 | |

| Record name | 4-(1-Aminoethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-aminoethyl)-N,N-dimethylaniline | |

CAS RN |

942995-65-5 | |

| Record name | 4-(1-Aminoethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([2,2'-Bipyridin]-5-yl)acetic acid](/img/structure/B3302568.png)

![[1-(Dimethylsulfamoyl)-3-methyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B3302573.png)

![Benzamide, 3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-4-nitro-](/img/structure/B3302609.png)